molecular formula C23H19N5OS B2416593 2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide CAS No. 877818-54-7

2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide

Cat. No. B2416593
CAS RN: 877818-54-7
M. Wt: 413.5
InChI Key: HAUUUMOWNJLLLJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . It is a complex organic molecule with multiple functional groups, including an amine, nitrile, and sulfanyl group .


Molecular Structure Analysis

The molecular formula of this compound is C23H19N5OS . It has an average mass of 413.495 Da and a monoisotopic mass of 413.131042 Da . The structure includes a pyridine ring attached to a benzyl group via a sulfanyl linkage .

Scientific Research Applications

  • Adenosine Receptor Ligands with Antineuropathic Activity : Amino-3,5-dicyanopyridines, similar to the compound , have been synthesized and evaluated for their potential as adenosine receptor (AR) ligands. Some derivatives have shown high affinity for human A1AR and an inverse agonist profile. Certain compounds also demonstrated the ability to reduce oxaliplatin-induced neuropathic pain, similarly to caffeine (Betti et al., 2019).

  • Antimicrobial, Antioxidant, and Antitubercular Activities : Novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazoles have been synthesized, showcasing a wide range of antimicrobial and antioxidant activities. These compounds also displayed promising results in antitubercular studies (Fathima et al., 2021).

  • Partial Agonist at Adenosine A2B Receptors : A compound with a similar structure has been identified as the most potent and selective adenosine A2B receptor (A2B AR) agonist known. It has been widely used for in vitro and in vivo experiments to study the binding and functional properties of A2B AR (Hinz et al., 2014).

  • Anticonvulsant Agents : Derivatives of heterocyclic compounds containing sulfonamide thiazole moieties, related to the query compound, have shown promising results as anticonvulsant agents. Some synthesized compounds provided significant protection against picrotoxin-induced convulsion (Farag et al., 2012).

  • Investigations of Various 6,5-Heterocycles for Metabolic Stability : Studies involving analogs of similar compounds have been conducted to improve metabolic stability, particularly focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors (Stec et al., 2011).

  • Crystal Structures of Sulfanyl Acetamide Derivatives : Research on the crystal structures of compounds containing the sulfanyl acetamide group has provided insights into their molecular conformation and potential applications in various fields (Subasri et al., 2016; 2017).

  • Synthesis of Pyridines and 1,4-Dihydropyridines : A study on the synthesis of pyridines and 1,4-dihydropyridines using a single-step, three-component reaction has opened up avenues for their use in anti-inflammatory agents and other medicinal applications (Evdokimov et al., 2006).

properties

IUPAC Name

2-[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c1-15-7-9-17(10-8-15)21-18(11-24)22(26)28-23(19(21)12-25)30-14-20(29)27-13-16-5-3-2-4-6-16/h2-10H,13-14H2,1H3,(H2,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUUUMOWNJLLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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